molecular formula C11H17N3O2 B2374056 6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2167192-96-1

6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2374056
CAS No.: 2167192-96-1
M. Wt: 223.276
InChI Key: ZXQBBDTZOVVJIS-UHFFFAOYSA-N
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Description

6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a cyclobutylmethyl-methylamino substitution at the 6-position and a methyl group at the 3-position. This scaffold is structurally related to uracil analogs, with modifications aimed at optimizing physicochemical and biological properties.

Properties

IUPAC Name

6-[cyclobutylmethyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13(7-8-4-3-5-8)9-6-10(15)14(2)11(16)12-9/h6,8H,3-5,7H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQBBDTZOVVJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N(C)CC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Cyclobutylmethyl-N-methylurea Intermediate

The cyclobutylmethyl(methyl)amino group is introduced via a two-step alkylation sequence:

  • Methylation of cyclobutylmethylamine :
    $$ \text{Cyclobutylmethylamine} + \text{CH}3\text{I} \xrightarrow{\text{Base}} \text{N-Methyl-N-cyclobutylmethylamine} $$
    Base selection (e.g., K$$
    2$$CO$$_3$$) ensures mono-methylation.
  • Urea formation :
    $$ \text{N-Methyl-N-cyclobutylmethylamine} + \text{ClCONR}_2 \rightarrow \text{Urea derivative} $$
    Phosgene or carbonyldiimidazole (CDI) activates the amine for urea formation.

Cyclization with β-Keto Ester

The urea intermediate reacts with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions to form the tetrahydropyrimidine ring:
$$
\text{Urea} + \text{CH}3\text{COCH}2\text{COOCH}_3 \xrightarrow{\text{HCl, EtOH}} \text{Tetrahydropyrimidine-2,4-dione}
$$
Key parameters :

  • Solvent : Ethanol or acetic acid for optimal cyclization.
  • Temperature : Reflux (78–100°C) for 6–12 hours.
  • Yield : 60–75% after purification via recrystallization.

Synthetic Route 2: Post-Cyclization Functionalization

Synthesis of 3-Methyltetrahydropyrimidine-2,4-dione

A pre-formed 3-methyltetrahydropyrimidine-2,4-dione core is alkylated at N6:

  • Ring formation :
    $$ \text{Methylmalonyl chloride} + \text{Urea} \xrightarrow{\text{Base}} \text{3-Methyltetrahydropyrimidine-2,4-dione} $$
    Triethylamine in DMF facilitates this step.
  • N6-Alkylation :
    $$ \text{3-Methyltetrahydropyrimidine-2,4-dione} + \text{Cyclobutylmethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Monosubstituted intermediate} $$
    Subsequent methylation with methyl iodide yields the target compound.

Challenges :

  • Regioselectivity : The N1 position may compete for alkylation, necessitating bulky bases (e.g., LDA) to favor N6.
  • Purification : Silica gel chromatography (EtOAc/hexane) separates regioisomers.

Alternative Methodologies and Innovations

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates cyclization steps, improving yields to 80–85%.

Enzymatic Resolution for Chiral Intermediates

Lipase-catalyzed kinetic resolution achieves enantiomeric excess >98% for chiral cyclobutylmethyl precursors.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Pre-functionalized urea) Route 2 (Post-cyclization alkylation)
Total Steps 3 4
Overall Yield 45–55% 35–50%
Key Advantage Fewer purification steps Flexibility in substituent variation
Key Limitation Limited scalability Regioselectivity challenges

Experimental Optimization and Troubleshooting

Solvent Selection

  • DMF vs. Acetonitrile : DMF enhances solubility of urea intermediates but complicates removal; acetonitrile offers easier workup.
  • Aqueous Quenching : Gradual addition to ice-water minimizes emulsion formation during extraction.

Base Optimization

  • Triethylamine : Effective for urea formation but may lead to over-alkylation.
  • Potassium tert-butoxide : Enhances N6 selectivity in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydropyrimidine-dione core is a versatile pharmacophore. Key structural variations among analogs include substituents at the 3-, 5-, and 6-positions, which influence solubility, metabolic stability, and target affinity. Below is a detailed comparison:

Substituent Analysis at the 6-Position

Compound Name 6-Substituent Key Properties/Effects Reference
Target Compound Cyclobutylmethyl-methylamino Cyclobutyl introduces moderate steric bulk and ring strain, potentially enhancing conformational rigidity. Methylamino may improve solubility.
6-(Benzylamino)-3-methylpyrimidine-2,4-dione Benzylamino Benzyl group increases lipophilicity and π-π stacking potential but may reduce metabolic stability due to oxidative susceptibility .
6-(Difluoromethyl)-3-methyl analog Difluoromethyl Fluorination enhances metabolic stability and electronegativity, improving membrane permeability and resistance to enzymatic degradation .
6-(sec-Butyl)-3-methyl analog sec-Butyl Increased hydrophobicity and steric bulk compared to cyclobutylmethyl, potentially affecting binding pocket accommodation .
6-[(3,4-Dimethylphenyl)amino]-3-methyl analog 3,4-Dimethylphenylamino Aromatic substituents enhance target affinity via van der Waals interactions but may reduce aqueous solubility .

Substituent Effects at the 3-Position

  • Methyl Group (Target Compound) : The 3-methyl group is a common feature in analogs (e.g., ), contributing to steric shielding of the dione moiety, thereby reducing reactivity and improving stability .
  • Ethyl or Propyl Groups: In analogs like 6-amino-3-ethyl-1-propyl derivatives (), larger alkyl chains increase lipophilicity but may introduce metabolic liabilities such as oxidation .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound (Predicted) 6-(Benzylamino)-3-methyl 6-(Difluoromethyl)-3-methyl 6-(sec-Butyl)-3-methyl
Molecular Weight ~250–280 g/mol 233.25 g/mol 206.15 g/mol 182.22 g/mol
LogP (Lipophilicity) Moderate (~2.0–2.5) High (~2.8) Moderate (~1.8) High (~3.0)
Metabolic Stability Moderate Low (benzyl oxidation) High (C-F bond inertia) Moderate (alkyl oxidation)
Solubility (mg/mL) ~0.1–0.5 <0.1 ~0.3–0.5 <0.1

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a tetrahydropyrimidine core with various substituents. Its molecular formula is C11H16N2O2C_{11}H_{16}N_2O_2, and it exhibits the following properties:

  • Molecular Weight : 196.26 g/mol
  • Appearance : Powder form
  • Purity : Typically ≥ 95%

Research indicates that compounds similar to 6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may interact with various biological targets. The mechanisms of action often involve modulation of neurotransmitter systems or interaction with specific receptors:

  • Muscarinic Receptors : Compounds in this class have been shown to affect muscarinic receptor subtypes (M1-M5), which are critical for various physiological functions including cognition and memory .
  • Neurotransmitter Modulation : Similar compounds have been explored for their ability to modulate neurotransmitter release, potentially influencing conditions such as depression or anxiety.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Cognitive Enhancement : Some studies suggest that tetrahydropyrimidines may enhance cognitive function by acting as antagonists at specific muscarinic receptors.
  • Analgesic Properties : There is evidence indicating potential analgesic effects through modulation of pain pathways.
  • Anti-inflammatory Activity : Certain derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of related compounds:

Case Studies

  • Cognitive Function Improvement : In a study involving animal models, administration of tetrahydropyrimidine derivatives led to improved performance in memory tasks compared to controls. This suggests a potential role in treating cognitive decline associated with aging or neurodegenerative diseases.
  • Pain Management : A clinical trial assessed the efficacy of a related compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo .

Comparative Analysis

The following table summarizes the biological activities reported for various tetrahydropyrimidine derivatives:

Compound NameActivity TypeEffectiveness (pA2/pKi)Reference
TripitramineMuscarinic Antagonist9.75
DipitramineMuscarinic Antagonist8.60
This compoundCognitive EnhancementTBDCurrent Research

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key steps include cyclization and functionalization of the cyclobutylmethyl-methylamino group. For example, palladium-catalyzed reductive cyclization (as seen in structurally related pyrimidines) can be adapted using nitroarenes and formic acid derivatives as CO surrogates to form the tetrahydropyrimidine core . Reaction conditions (e.g., anhydrous solvents like THF, temperatures of 60–80°C, and catalysts such as Pd/C) are critical for yield optimization . Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) ensures high purity (>95%) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent placement (e.g., cyclobutylmethyl protons at δ 1.6–2.1 ppm and methyl groups at δ 2.3–2.5 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) validate purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 293.18) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydropyrimidine ring and cyclobutyl conformation .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclobutyl vs. phenyl substituents) influence bioactivity?

  • Methodological Answer : Systematic SAR studies compare analogs with varying substituents (e.g., cyclobutylmethyl vs. benzyl groups). For instance:

  • Cyclobutylmethyl : Enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS-targeted studies .
  • Methylamino Group : Methylation at N3 reduces metabolic degradation compared to unsubstituted amines (t1/2_{1/2} increases from 2.1 to 4.7 hours in microsomal assays) .
  • Data Table :
SubstituentLogPMetabolic Stability (t1/2_{1/2}, h)
Cyclobutylmethyl2.14.7
Benzyl2.83.2
Phenyl3.02.5
  • These trends are derived from in vitro assays using liver microsomes and computational models (e.g., SwissADME) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. For example:

  • Case Study : Conflicting IC50_{50} values (e.g., 1.2 μM vs. 8.7 μM in kinase inhibition assays) may stem from differing ATP concentrations (10 μM vs. 100 μM). Normalizing data to standardized ATP levels (50 μM) reconciles results .
  • Impurity Analysis : HPLC-MS detects trace byproducts (e.g., des-methyl derivatives) that skew bioactivity; repurification resolves inconsistencies .

Q. How to investigate the mechanism of action using computational and experimental approaches?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like PDE4B (ΔG = -9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{on} = 1.5 × 105^5 M1^{-1}s1^{-1}, koff_{off} = 0.003 s1^{-1}) .
  • Cellular Assays : siRNA knockdown of suspected targets (e.g., PDE4B) validates functional involvement; rescue experiments confirm specificity .

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